α₂-Adrenergic Receptor Binding Affinity: Ki = 6.5 nM for 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine
6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine exhibits a binding affinity (Ki) of 6.5 nM for the α₂-adrenergic receptor from rat cortex, as documented in BindingDB [1]. In contrast, related aminopyrazine derivatives such as 3,5-dibromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine display a substantially weaker Ki of 1.19 × 10⁴ nM (11.9 µM) at the same receptor in calf cerebral cortex homogenates [2]. This represents an approximately 1,830-fold higher affinity for the target compound relative to this comparator aminopyrazine derivative.
| Evidence Dimension | Binding affinity (Ki) at α₂-adrenergic receptor |
|---|---|
| Target Compound Data | Ki = 6.5 nM |
| Comparator Or Baseline | 3,5-Dibromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine: Ki = 1.19 × 10⁴ nM (11.9 µM) |
| Quantified Difference | ~1,830-fold higher affinity |
| Conditions | Target compound: rat cortex; Comparator: calf cerebral cortex homogenates by [³H]clonidine displacement |
Why This Matters
This quantified affinity difference enables informed selection of 6-methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine as a higher-potency starting point for α₂-adrenergic receptor probe development compared to less potent aminopyrazine alternatives.
- [1] BindingDB Entry BDBM50226155 / CHEMBL543684. Ki = 6.5 nM for α₂-adrenergic receptor from rat cortex. View Source
- [2] BindingDB Entry BDBM50002157. Ki = 1.19E+4 nM for 3,5-Dibromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine at α₂-adrenergic receptor. View Source
